REACTION_CXSMILES
|
C[O:2][P:3]([O-:6])[O:4]C.[CH2:7]=O.[CH2:9]([CH2:11][NH2:12])[OH:10]>>[OH:10][CH2:9][CH2:11][NH:12][CH2:7][P:3](=[O:6])([OH:4])[OH:2]
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Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
COP(OC)[O-]
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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EXTRACTION
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Details
|
The solution was extracted with 350 ml of benzene
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Type
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ADDITION
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Details
|
containing 1 kg of alumina
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Type
|
WASH
|
Details
|
the column was eluted with 1 liter of benzene
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Type
|
CONCENTRATION
|
Details
|
The benzene solution was concentrated under vacuum to dryness and 250 mL of Conc. HCl
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 110° C. for 6 hours
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |